Rocastine fumarate is a chemical compound classified as an antihistamine. It is derived from the structural modification of other antihistamines, specifically designed to alleviate allergic symptoms by blocking histamine receptors. The compound is primarily used in the treatment of allergic rhinitis and other allergic conditions. Rocastine fumarate has been studied for its efficacy in reducing symptoms such as sneezing, itching, and nasal congestion associated with allergies.
The synthesis of Rocastine fumarate involves several key steps, typically beginning with the preparation of the base compound, followed by the formation of the fumarate salt. The general method includes:
Rocastine fumarate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Rocastine fumarate participates in several chemical reactions relevant to its functionality:
Rocastine functions primarily as an antagonist of histamine H1 receptors. Its mechanism of action involves:
Studies have shown that Rocastine has a long duration of action compared to first-generation antihistamines, likely due to its pharmacokinetic properties that allow for prolonged receptor occupancy.
Rocastine fumarate possesses several notable physical and chemical properties:
Rocastine fumarate has several significant applications:
The development of Rocastine fumarate (AHR-11325) emerged from decades of research aimed at optimizing histamine H₁-receptor antagonism while minimizing central nervous system (CNS) penetration. First-generation antihistamines (e.g., diphenhydramine) exhibited potent sedation due to their lipophilicity and lack of receptor selectivity, which facilitated blood-brain barrier (BBB) crossing and muscarinic acetylcholine receptor (mAChR) binding [6]. The 1980s witnessed a paradigm shift toward second-generation antihistamines designed for peripheral H₁-receptor selectivity. Terfenadine and astemizole pioneered this class, demonstrating comparable efficacy to conventional agents in seasonal allergic rhinitis and chronic urticaria but with reduced sedation due to decreased BBB penetration [1]. However, cardiotoxicity risks (e.g., terfenadine's QT prolongation) necessitated safer alternatives.
Rocastine was synthesized as part of a focused effort to create pyrido-oxazepine derivatives with improved receptor specificity. Its core structure incorporated a thiocarbonyl moiety and dimethylaminoethyl chain, enhancing H₁-receptor affinity while limiting interactions with mAChRs. Preclinical studies confirmed its rapid onset and sustained duration—key advantages over earlier nonsedating agents [5]. This positioned Rocastine within the vanguard of antihistamines optimized for efficacy without impairing psychomotor function.
Table 1: Evolution of H₁-Antihistamines Leading to Rocastine
Generation | Representative Agents | Key Limitations | Advancements in Rocastine Era |
---|---|---|---|
First | Diphenhydramine, Chlorpheniramine | Sedation, anticholinergic effects | Peripheral selectivity; minimal CNS penetration |
Second (Early) | Terfenadine, Astemizole | Cardiotoxicity risks | Improved safety profile; no QT prolongation |
Second (Optimized) | Rocastine, Loratadine | Variable onset speeds | Rapid action (≤1 hour); sustained receptor binding |
Rocastine fumarate is systematically named as 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione fumarate. Its molecular formula is C₁₃H₁₉N₃OS·C₄H₄O₄, with a molecular weight of 265.38 g/mol for the free base [5]. The structure comprises three key components:
The compound belongs to the pyrido-oxazepine subclass of heterocycles, distinct from piperazines (e.g., cetirizine) or alkylamines (e.g., loratadine) [6]. Its zwitterionic nature at physiological pH (calculated XLogP3: 1.5) reduces BBB permeability, aligning with nonsedating design principles. The fumarate salt improves aqueous solubility, facilitating oral bioavailability [5].
Table 2: Structural and Physicochemical Properties of Rocastine
Property | Value/Description |
---|---|
IUPAC Name | 2-[2-(Dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione fumarate |
Molecular Formula | C₁₃H₁₉N₃OS (free base) |
Canonical SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 58.7 Ų |
Key Structural Features | Thiocarbonyl (C=S), tertiary amine, fused tricycle |
Rocastine's preclinical development (1980s–1990s) centered on establishing its receptor specificity, kinetic profile, and lack of sedation. Key milestones include:
These findings positioned Rocastine as a candidate for allergic conditions requiring rapid, non-impairing relief. Its progression to clinical trials reflected industry momentum toward peripherally restricted antihistamines, though it was later superseded by agents like fexofenadine due to commercial rather than scientific factors.
Table 3: Key Prevalidation Findings for Rocastine
Parameter | Result | Significance |
---|---|---|
H₁-Receptor IC₅₀ | 12 nM | High affinity; comparable to cetirizine |
mAChR Selectivity | >1,000-fold | Avoided anticholinergic side effects |
Brain-to-Plasma Ratio | <0.05 | Minimal CNS penetration; nonsedating |
Histamine ED₅₀ (capillary) | 0.8 mg/kg | Superior to chlorpheniramine (ED₅₀: 3.5 mg/kg) |
Onset of Action | ≤1 hour | Rapid symptom relief |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1